molecular formula C10H12N4 B13323349 2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine

2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B13323349
M. Wt: 188.23 g/mol
InChI Key: OJNPKGTWIUXSLC-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) and involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Preparation of Azide: The azide precursor can be synthesized from 3,5-dimethylphenylamine through diazotization followed by azidation.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities or receptor functions. The phenyl group may enhance the compound’s binding affinity to certain proteins, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenyl)-1,3-benzoxazole
  • 2-(3,5-Dimethylphenyl)-1,3-benzothiazole
  • 2-(3,5-Dimethylphenyl)-1,3-benzimidazole

Uniqueness

2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine is unique due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The triazole ring’s ability to participate in click chemistry makes it a valuable scaffold in drug discovery and materials science.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)triazol-4-amine

InChI

InChI=1S/C10H12N4/c1-7-3-8(2)5-9(4-7)14-12-6-10(11)13-14/h3-6H,1-2H3,(H2,11,13)

InChI Key

OJNPKGTWIUXSLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2N=CC(=N2)N)C

Origin of Product

United States

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